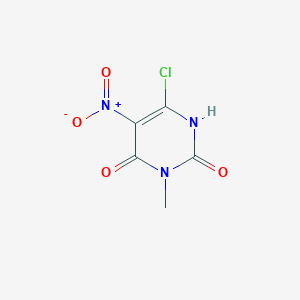

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

Description

Classification and Nomenclature

6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione (CAS: 878-86-4) is a substituted pyrimidine derivative belonging to the heterocyclic aromatic compound family. Its systematic IUPAC name reflects its structural features:

- Pyrimidine backbone : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Substituents :

Alternative names include 6-chloro-2-hydroxy-3-methyl-5-nitro-3H-pyrimidin-4-one and 6-chloro-3-methyl-5-nitropyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₅H₄ClN₃O₄ , with a molecular weight of 205.56 g/mol .

Historical Development in Pyrimidine Chemistry

Pyrimidine chemistry emerged in the 19th century with the isolation of uric acid derivatives. Key milestones include:

- 1879 : Grimaux synthesized barbituric acid, marking the first laboratory creation of a pyrimidine derivative.

- 1884 : Pinner systematized pyrimidine synthesis using ethyl acetoacetate and amidines.

- 1900 : Gabriel and Colman prepared the parent pyrimidine compound via barbituric acid modification.

The nitro- and chloro-substituted derivatives gained prominence in the mid-20th century for their utility in pharmaceutical intermediates. For example, this compound became a precursor in synthesizing antimicrobial agents and kinase inhibitors.

Significance in Heterocyclic Compound Research

As a heterocyclic compound, this pyrimidine derivative exemplifies three critical research themes:

- Structural versatility : The nitro group at position 5 facilitates electrophilic substitution, while the chloro group at position 6 enables nucleophilic displacement.

- Biological relevance : Pyrimidine derivatives form the backbone of nucleic acids and antiviral/anticancer agents. This compound’s nitro group enhances binding to enzyme active sites, as seen in vanin-1 inhibitors.

- Material science applications : Its planar aromatic structure supports π-π stacking in crystalline materials, influencing optoelectronic properties.

Table 2: Comparative Reactivity of Substituents

| Position | Substituent | Reactivity Role |

|---|---|---|

| 3 | Methyl | Steric hindrance modulator |

| 5 | Nitro | Electron-withdrawing activator |

| 6 | Chloro | Leaving group in substitutions |

Structural Overview and Key Characteristics

The compound’s X-ray crystallography data (where available) reveals:

- Planar pyrimidine ring with bond lengths of 1.38–1.40 Å for C–N and 1.40–1.42 Å for C–C.

- Nitro group orientation : The –NO₂ group at position 5 adopts a coplanar arrangement with the ring, maximizing conjugation.

- Hydrogen bonding : The N–H and carbonyl groups form intermolecular bonds (e.g., R₂²(8) synthons), stabilizing crystal lattices.

Spectroscopic features include:

- IR : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

- ¹H NMR : Singlets for methyl (δ 3.2 ppm) and aromatic protons (δ 8.1–8.3 ppm).

The chlorine atom’s electronegativity (χ = 3.0) and nitro group’s resonance effect (-I, -M) create distinct electronic environments, making position 4 a site for nucleophilic attack.

Properties

IUPAC Name |

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMVAKNXHWSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289479 | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-86-4 | |

| Record name | 878-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione typically involves the nitration of 6-chloro-3-methyluracil. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces a nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as amines, thiols, and other nucleophiles are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Major Products

Substitution: Products include derivatives with various substituents replacing the chlorine atom.

Reduction: The major product is 6-chloro-3-methyl-5-amino-1H-pyrimidine-2,4-dione.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with nucleic acid synthesis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pyrimidine-2,4-diones

- 6-Amino-5-indol-1-yl-1,3-dimethyl-1H-pyrimidine-2,4-dione (): Substituted with amino (NH₂), indolyl, and methyl groups. In contrast, the chloro and nitro groups in the target compound reduce electron density, favoring electrophilic substitution reactions .

6-(2-Cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione ():

Features a cyclopentylethyl substituent, which enhances lipophilicity. This contrasts with the nitro group in the target compound, which increases polarity and may reduce membrane permeability .

Imidazolidin-2,4-diones ():

Compounds like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) have a five-membered imidazolidine ring instead of a six-membered pyrimidine. The smaller ring size increases ring strain but may improve metabolic stability. Substituents on imidazolidines (e.g., aryl groups) are often linked to cardiovascular or CNS activity, whereas the pyrimidine-based target compound’s nitro group could favor antimicrobial or anticancer applications .

Thiazolidine-2,4-diones ():

Thiazolidine derivatives, such as 5-ethylidene-thiazolidine-2,4-dione , exhibit sulfur incorporation in the heterocycle, enhancing hydrogen-bonding capacity. These compounds are widely studied for antidiabetic and antibacterial activity. The pyrimidine backbone in the target compound may offer superior thermal stability due to aromaticity .

Substituent Effects

Key Observations :

- Electron-withdrawing groups (Cl, NO₂) in the target compound may stabilize the ring system and increase acidity of the dione protons.

- Nitro groups are rare in imidazolidine/thiazolidine derivatives but common in pyrimidines for antimicrobial applications.

Pharmacological Potential

While direct data on the target compound’s bioactivity is lacking, comparisons suggest:

Biological Activity

6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, with the CAS number 878-86-4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and a nitro group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves the inhibition of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study: Cell Line Inhibition

A study conducted on multiple cancer cell lines demonstrated that this compound exhibits significant cytotoxicity:

- MCF-7 (Breast Cancer) : IC50 = 2.74 µM

- HepG2 (Liver Cancer) : IC50 = 4.92 µM

- A549 (Lung Cancer) : IC50 = 1.96 µM .

Table 1 summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 2.74 |

| HepG2 | 4.92 |

| A549 | 1.96 |

Antimicrobial Activity

The compound has shown promising results against various microbial strains. It has been tested for its antibacterial properties against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In vitro studies indicate significant antibacterial activity:

- E. coli : Growth inhibition observed at concentrations as low as 250 µM.

- S. aureus : Similar inhibition patterns were noted .

Table 2 presents the minimum inhibitory concentration (MIC) values:

| Bacteria | MIC (µM) |

|---|---|

| E. coli | 250 |

| S. aureus | 250 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It was evaluated in paw edema models, showing inhibition rates comparable to standard anti-inflammatory drugs.

Inhibition Rates

In a controlled experiment:

- Compound Efficacy : Inhibition rates were recorded at 43.17% after 4 hours of treatment, compared to indomethacin's 47.72% .

Table 3 summarizes the anti-inflammatory effects:

| Compound | Inhibition Rate (%) |

|---|---|

| 6-Chloro... | 43.17 |

| Indomethacin | 47.72 |

Antiviral Activity

The antiviral properties of this compound have been investigated against various viruses, including Zika virus (ZIKV) and Dengue virus (DENV).

Efficacy Against Viruses

In vitro studies revealed that:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, nitro group introduction can be achieved via electrophilic nitration using nitric acid or mixed acid systems under controlled temperatures (0–5°C). Chlorination may employ POCl₃ or SOCl₂ in anhydrous conditions. A related protocol for nitro-pyrimidines involves diazotization with sodium nitrite in glacial acetic acid, followed by quenching to isolate intermediates (e.g., as in the synthesis of 6-chloro-5-(diphenylmethyl)-2,4-dihydroxypyrimidine) . Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry to suppress by-products like over-nitrated derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and electronic environments. IR spectroscopy identifies functional groups (e.g., nitro stretching at ~1520–1350 cm⁻¹). Mass spectrometry (ESI-TOF) determines molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines the structure, resolving bond lengths, angles, and hydrogen bonding networks . For polymorph identification, compare experimental PXRD patterns with simulated data from SCXRD results.

Q. What are the common reactivity patterns of this compound under nucleophilic or electrophilic conditions?

- Methodological Answer : The chloro substituent at C6 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the nitro group at C5 directs electrophilic attacks to meta positions. For example, reduction of the nitro group (using H₂/Pd-C or Sn/HCl) yields amino derivatives, which can undergo diazotization or acylation . Monitor reactions via in situ IR or quenching aliquots for HPLC analysis to track intermediate formation.

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal structure be systematically analyzed using graph set theory?

- Methodological Answer : Apply Etter’s graph set notation to categorize hydrogen bonds (e.g., D = donor, A = acceptor). Using SHELXL-refined SCXRD data , identify motifs like chains (C ), rings (R ), or self-assembled dimers. For example, the nitro group may act as an acceptor, forming D₁¹(a) motifs with adjacent NH donors. Software like Mercury (CCDC) visualizes these networks, while statistical analysis (e.g., packing coefficient) quantifies lattice stability .

Q. What strategies resolve contradictions between computational predictions (DFT) and experimental data for molecular geometry?

- Methodological Answer :

- Validation : Cross-check computational parameters (e.g., basis sets like B3LYP/6-311+G(d,p)) with experimental SCXRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .

- Triangulation : Use multiple methods (e.g., NMR chemical shift calculations via GIAO, vibrational frequency simulations) to validate the ground-state geometry. Adjust computational models to include solvent or crystal field effects .

Q. What methodological considerations are critical when designing multi-step syntheses involving nitro and chloro substituents on pyrimidines?

- Methodological Answer :

- Sequential Functionalization : Prioritize nitro group introduction early due to its deactivating effect, which complicates subsequent electrophilic substitutions. Protect reactive sites (e.g., NH groups) via acetylation during chlorination .

- By-Product Mitigation : Use scavengers (e.g., urea for nitrous acid) in diazotization steps. Monitor intermediates via LC-MS to detect halogen scrambling or nitro reduction side reactions.

- Scale-Up : Optimize solvent polarity (e.g., DMF for solubility vs. EtOAc for crystallization) and employ flow chemistry for exothermic nitration steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.